5-Methyl-3-n-pentadecylcatechol
Description
Overview of Catechols and their Derivatives in Academic Context
Catechol, a type of dihydroxyphenol with two hydroxyl groups on adjacent carbons of a benzene (B151609) ring, and its derivatives are widespread in nature and serve as crucial scaffolds in medicinal chemistry. researchgate.netwikipedia.org These compounds are integral to various physiological processes and are found in numerous naturally occurring substances with a wide array of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net The versatility of the catechol structure has also led to its incorporation into synthetic compounds and marketed drugs. researchgate.net In industrial applications, catechol derivatives are used as precursors for pesticides, perfumes, and pharmaceuticals, as well as polymerization inhibitors and antioxidants. wikipedia.orgtaylorandfrancis.com
Significance of Alkylcatechols in Chemical and Biological Research
Alkylcatechols, which are catechols with an alkyl side chain, are a significant subgroup with distinct biological activities. The length and composition of the alkyl chain can influence their biological properties. mdpi.comresearchgate.net Research has shown that various alkylcatechols can act as antioxidants and radical scavengers. researchgate.net For instance, certain 4-alkylcatechols have been found to activate cellular defense mechanisms against oxidative stress. mdpi.comresearchgate.net Furthermore, studies have demonstrated that alkylcatechols can induce an increase in nerve growth factor (NGF) mRNA levels in cultured astroglial and fibroblast cells, leading to a significant rise in the amount of NGF released. nih.gov The unique properties of alkylcatechols make them a subject of ongoing research for their potential as nutraceuticals or pharmaceuticals. mdpi.com
Origin and Context of 5-Methyl-3-n-pentadecylcatechol in Research
The primary interest in this compound stems from its relationship with urushiol (B600771), the allergenic mixture of alkylcatechols found in plants of the Toxicodendron genus.
Role as a Synthetic Analog of Naturally Occurring Urushiol Components
This compound is a synthetic analog of 3-n-pentadecylcatechol, a saturated component of urushiol. nih.govnih.gov Its structure is intentionally designed to mimic this natural compound, allowing researchers to probe the mechanisms of urushiol-induced allergic contact dermatitis. By systematically modifying the catechol ring, as in the case of this compound, scientists can investigate the specific molecular interactions that trigger an immune response.
Connection to Urushiol and Related Alkylcatechols from Toxicodendron and Anacardiaceae Species
Urushiol is the primary allergenic agent in plants like poison ivy, poison oak, and poison sumac, all belonging to the Toxicodendron genus within the Anacardiaceae family. nih.govmedicalnewstoday.com This oily mixture consists of several catechol derivatives, primarily with 15- or 17-carbon alkyl side chains that can be saturated or unsaturated. nih.gov The allergenic reaction, known as urushiol-induced contact dermatitis, is a type IV hypersensitivity reaction affecting a large percentage of the population. medicalnewstoday.comwikipedia.org The study of urushiol and its components is critical for understanding and potentially mitigating this common allergic reaction.
Evolution of Research Interests in this compound
Initial research on this compound focused on its immunological properties, particularly its ability to induce immune tolerance. nih.govresearchgate.net Studies in animal models, such as mice and guinea pigs, have shown that epicutaneous application of this synthetic analog can lead to tolerance to the sensitizing effects of natural urushiol components. nih.govjove.com This has opened up possibilities for developing topical treatments to prevent poison ivy contact dermatitis. nih.gov The compound's unique characteristic of being a poor sensitizer (B1316253) itself, while being able to induce tolerance to a potent sensitizer, has made it a valuable tool in immunological research. researchgate.net The suppressive activity has been observed to last for a significant period, further highlighting its potential therapeutic applications. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-pentadecylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(2)18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPSDKTPLEMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167445 | |
| Record name | 5-Methyl-3-n-pentadecylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16273-08-8 | |
| Record name | 5-Methyl-3-n-pentadecylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016273088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-n-pentadecylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for 5 Methyl 3 N Pentadecylcatechol
Chemical Synthesis Methodologies for 5-Methyl-3-n-pentadecylcatechol
The construction of the this compound molecule involves the strategic introduction of a methyl group and a long alkyl chain onto a catechol framework. Various classical organic chemistry reactions have been adapted for this purpose.
Alkylation reactions are a cornerstone in the synthesis of substituted catechols. These reactions involve the introduction of an alkyl group onto the aromatic ring. While direct Friedel-Crafts alkylation of catechol can be challenging due to the activating and directing effects of the hydroxyl groups leading to multiple products, variations of this approach have been explored. The process often requires protecting the hydroxyl groups, followed by acylation and subsequent reduction to introduce the pentadecyl chain. The methyl group can be introduced at a separate stage, often through methods like the Dakin reaction or through ring-closing metathesis strategies on appropriately substituted precursors.
Grignard reagents, which are powerful carbon-carbon bond-forming tools, play a significant role in the synthesis of alkylcatechols. mnstate.eduyoutube.com A common strategy involves the reaction of a Grignard reagent derived from a pentadecyl halide with a suitably protected and functionalized catechol derivative. mnstate.edu For instance, a protected 3-halocatechol can be reacted with pentadecylmagnesium bromide to form the carbon skeleton. The Grignard reagent, essentially a carbanion equivalent, acts as a strong nucleophile attacking an electrophilic carbon on the catechol ring or a side chain. mnstate.edu The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or cyclopentyl methyl ether (CPME), with the latter being noted for its stability under Grignard conditions. d-nb.info The initial product is an alkoxide which is then protonated during an acidic workup to yield the final alcohol or, in this case, the alkylated catechol after deprotection. youtube.com
The synthesis of this compound can be compared to the synthesis of other alkylcatechols, such as 3-n-pentadecylcatechol, which lacks the methyl group. nih.gov One common route to saturated long-chain alkylcatechols is through the hydrogenation of their unsaturated analogs. For example, urushiol (B600771) components with unsaturated side chains can be hydrogenated to yield 3-n-pentadecylcatechol. This method, however, is more applicable to the modification of natural products rather than a de novo synthesis.
The introduction of methyl groups on the catechol ring, as seen in the synthesis of 2,3,6-trimethylphenol, often employs vapor-phase methylation over specialized catalysts. google.com This highlights a different synthetic strategy where the alkyl and methyl groups are introduced through distinct chemical transformations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Targeted Structural Modifications and Analog Synthesis for Research
To understand the structure-activity relationships of these allergenic compounds, researchers have synthesized a variety of analogs with modified substitution patterns on the catechol ring.
The synthesis of methylated analogs of 3-pentadecylcatechol (B1204209) has been a focus of research to probe the effect of methyl groups on biological activity. acs.org For example, the synthesis of 4,5,6-trimethyl-3-pentadecylcatechol (B1212581) has been reported. acs.org These syntheses often follow similar principles to that of this compound, involving multi-step sequences that carefully control the regiochemistry of the substitution on the catechol ring. The strategic placement of additional methyl groups can influence the electronic properties and conformation of the molecule, which in turn can affect its interaction with biological targets.
The synthesis of 3-n-pentadecylcatechol, the parent compound of many synthetic analogs, is well-established. nih.gov This compound serves as a crucial reference in immunological studies. Its synthesis can be achieved through various methods, including the hydrogenation of naturally occurring unsaturated urushiols or through synthetic routes involving the alkylation of catechol. The synthesis of other long-chain catechol analogs, such as those with piperidinomethyl groups, has also been explored to investigate the impact of different functional groups on the molecule's properties. acs.org
Below is a table summarizing some of the key compounds discussed and their synthetic context.
| Compound Name | Key Synthetic Feature/Application |
| This compound | Target compound of synthesis strategies. |
| 3-n-Pentadecylcatechol | A related long-chain catechol analog often used as a reference. nih.gov |
| 5,6-dimethyl-3-pentadecylcatechol | Methylated analog for structure-activity studies. |
| 4,5,6-trimethyl-3-pentadecylcatechol | A trimethylated analog for research purposes. acs.org |
| 2,3,6-trimethylphenol | An example of a related compound synthesized via vapor-phase methylation. google.com |
Derivatization for Enhanced Biological Modulation (e.g., Acetylation to Investigate Catechol Function)
The biological activity of catechols is often intrinsically linked to the two adjacent hydroxyl (-OH) groups on the aromatic ring. These groups can participate in hydrogen bonding, act as antioxidants, and undergo oxidation to form reactive quinones, which can subsequently interact with biological macromolecules. wikipedia.orggoogle.comnih.gov To investigate the specific contribution of the catechol functionality to the biological effects of this compound, researchers can employ derivatization techniques to chemically modify these hydroxyl groups. Acetylation is a common and effective strategy for this purpose.
Acetylation involves the introduction of an acetyl group (CH₃CO) to the hydroxyl groups, converting the catechol into a diacetate ester. This transformation can significantly alter the molecule's properties and its interaction with biological systems. The primary reasons for acetylating catechols in biological studies include:
Blocking Quinone Formation: The oxidation of catechols to quinones is a key step in many of their biological effects, including the induction of allergic contact dermatitis by urushiols. wikipedia.orggoogle.com By acetylating the hydroxyl groups, this oxidation is prevented, allowing scientists to determine whether the biological activity is dependent on quinone formation or the catechol structure itself.
Modulating Polarity and Bioavailability: The addition of acetyl groups increases the lipophilicity of the molecule. This can influence its ability to cross cell membranes and may alter its distribution and metabolism within a biological system.
Investigating Receptor Interactions: The hydroxyl groups of a catechol can form specific hydrogen bonds with biological targets such as enzymes or receptors. Acetylation removes these hydrogen bond-donating capabilities, helping to elucidate the importance of such interactions for the molecule's biological activity.
The derivatization of catechols, including acetylation, is a well-established chemical transformation. General methods for the acetylation of phenolic hydroxyl groups can be applied to this compound. These methods typically involve reacting the catechol with an acetylating agent in the presence of a base.
| Acetylation Reagent | Base/Catalyst | General Reaction Conditions |
| Acetic Anhydride ((CH₃CO)₂O) | Pyridine, Triethylamine | Room temperature or gentle heating |
| Acetyl Chloride (CH₃COCl) | Pyridine, Triethylamine | Often performed at low temperatures |
The progress of the acetylation reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the acetylated product can be purified by column chromatography or recrystallization. The structure of the resulting diacetate derivative can be confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
While specific studies detailing the biological modulation of this compound through acetylation are not extensively documented in publicly available literature, the principles derived from studies on other catechols and urushiol analogues are highly applicable. nih.govnih.gov For instance, general derivatization techniques for catecholamines for their analysis in biological fluids often involve protecting the catechol hydroxyls to prevent degradation and improve analytical sensitivity. nih.govnih.govresearchgate.net These studies underscore the importance of the free catechol group for certain biological activities and analytical behaviors.
By comparing the biological activity of this compound with its acetylated derivative, researchers can gain valuable insights into its mechanism of action. A significant reduction or alteration in activity upon acetylation would strongly suggest that the catechol moiety is essential for the observed biological effect.
Advanced Analytical Techniques for Characterization and Quantitation of 5 Methyl 3 N Pentadecylcatechol and Its Metabolites
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental in the analysis of 5-Methyl-3-n-pentadecylcatechol, enabling its separation from other closely related alkylcatechols and various components within complex mixtures like Cashew Nut Shell Liquid (CNSL).
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Alkylcatechol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it suitable for the characterization of alkylphenols found in materials like cashew nut shell liquid (CNSL). nih.govresearchgate.net The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. researchgate.net In the analysis of CNSL, which contains a variety of phenolic lipids, GC-MS can effectively separate and identify compounds such as anacardic acids, cardanols, cardols, and methyl cardols. nih.gov
However, the analysis of polar compounds like anacardic acids by GC-MS often requires a derivatization step to increase their volatility and thermal stability. nih.gov A common method is silylation, where a derivatizing reagent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide is used. This process does not alter the fundamental chemical structure of the CNSL compounds, ensuring accurate detection. nih.gov The mass spectrometer then provides detailed information on the molecular weight and fragmentation patterns of the derivatized compounds, aiding in their definitive identification. researchgate.net For instance, the mass spectrum of tetrahydrocardanol, a component of CNSL, shows a molecular ion at m/z = 304. researchgate.net
GC-MS analysis of CNSL extracts can reveal the presence of numerous compounds. For example, a dichloromethane (B109758) extract of CNSL was found to contain 15 different compounds, with phenol (B47542) and 3-pentadecylphenol (B1217947) derivatives being the most abundant. researchgate.net Similarly, a hexane (B92381) extract showed 14 compounds, with a significant portion being 3-pentadecylphenol derivatives. researchgate.net The technique is also capable of detecting fatty acids, both saturated and unsaturated, that may be present in the sample. nih.gov
It is important to note that thermal degradation can occur in the GC inlet, especially for thermally labile compounds like anacardic acid, which can decarboxylate to form cardanol. core.ac.uk This phenomenon must be considered when interpreting GC-MS data of CNSL. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly versatile and powerful analytical technique for the comprehensive analysis of complex mixtures, including the characterization of this compound and its metabolites. thermofisher.comnih.gov This method couples the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, enabling the detection and quantification of a wide range of compounds. nih.gov
LC-MS/MS is particularly well-suited for analyzing metabolites in biological samples, as it can handle diverse classes of molecules without the need for derivatization, which is often required in GC-MS. thermofisher.com The use of different column chemistries, such as reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for more polar and ionic compounds, allows for broad coverage of the metabolome. thermofisher.com
In the context of alkylphenols from sources like cashew nut shell liquid (CNSL), LC-MS/MS can be used to identify and quantify various components, including anacardic acids, cardols, and cardanols. nih.gov The initial separation by LC reduces the complexity of the sample matrix before it enters the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used "soft" ionization technique in LC-MS that generates intact molecular ions, which is crucial for the initial identification of unknown metabolites. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ions and analyzing the resulting product ions. This fragmentation pattern is unique to a specific molecule and can be used for its confident identification by comparing it to spectral libraries or through de novo structural elucidation. thermofisher.com For quantitative analysis, techniques like selected reaction monitoring (SRM) on a triple quadrupole (QqQ) mass spectrometer offer high sensitivity and specificity for target metabolites. nih.gov High-resolution mass spectrometry (HRMS) systems, such as those with Orbitrap mass analyzers, allow for the determination of the elemental composition of a molecule from its accurate mass, further aiding in its identification. thermofisher.com
The application of LC-MS/MS is critical for pharmacokinetic studies, where it can be used to simultaneously quantify a parent drug and its metabolites in biological fluids. nih.gov This allows for a better understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net However, it is important to use authentic metabolite standards for accurate quantification, as using the parent compound as a reference can lead to significant over or underestimation. researchgate.net
High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) Analysis
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the separation and quantification of phenolic compounds, including alkylphenols like those found in cashew nut shell liquid (CNSL). embrapa.broup.comresearchgate.net This method offers a good balance of selectivity, sensitivity, and cost-effectiveness for routine analysis. mdpi.com
In the analysis of CNSL, HPLC-DAD can effectively separate different classes of alkylphenols, such as anacardic acids, cardols, and cardanols. oup.comresearchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column, using a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. embrapa.broup.comnih.gov The gradient or isocratic elution allows for the resolution of individual components based on their polarity. embrapa.brutm.my
The Diode Array Detector (DAD) acquires UV-Vis spectra for each peak as it elutes from the column. This provides spectral information across a range of wavelengths, which aids in the identification of compounds and the assessment of peak purity. mdpi.com For alkylphenols, detection is often monitored at a wavelength around 280 nm. embrapa.broup.com
The HPLC-DAD method can be validated to ensure its accuracy, precision, linearity, and sensitivity. oup.comnih.govutm.my This involves determining parameters such as the limit of detection (LOD) and limit of quantification (LOQ). For example, a validated method for anacardic acids reported an LOD of 19.8 µg/mg and an LOQ of 60.2 µg/mg. oup.com The linearity of the method is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often greater than 0.99. oup.comutm.my
The following table provides an example of parameters for an HPLC-DAD method used for the analysis of anacardic acids in CNSL:
| Parameter | Value |
| Column | Reversed-phase C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (80:20:1, pH 3.0) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Data sourced from a study on the determination of anacardic acids in cashew nut shell liquid. oup.com |
Spectroscopic and Spectrometric Elucidation Techniques
Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of this compound and its metabolites. These techniques provide detailed information about the molecular framework and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR, ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules, including complex natural products like this compound and its derivatives found in cashew nut shell liquid (CNSL). researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, particularly ¹H and ¹³C NMR, provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.net
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com The chemical shift (δ) of a proton is influenced by its electronic environment. For instance, aromatic protons typically resonate in the downfield region (around 6-8 ppm), while aliphatic protons are found in the upfield region. sigmaaldrich.com The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. youtube.com Spin-spin coupling between neighboring protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which provides valuable information about the connectivity of atoms. researchgate.net
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. youtube.com The chemical shift range for ¹³C is much larger than for ¹H (typically 0-220 ppm), which often results in less signal overlap and simpler spectra. youtube.com In a standard ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shift of a carbon indicates its type (e.g., aliphatic, olefinic, aromatic, carbonyl). For example, in cardanol, the carbon attached to the hydroxyl group (C-OH) is observed at approximately 155 ppm, while olefinic carbons appear between 112 and 138 ppm. semanticscholar.org
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for key functional groups found in alkylcatechols, though specific values for this compound are not detailed in the provided search results.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 160 |
| Phenolic OH | 4.0 - 7.0 (variable) | - |
| Alkyl CH₃ | 0.8 - 1.0 | 10 - 20 |
| Alkyl CH₂ | 1.2 - 1.6 | 20 - 40 |
| Olefinic CH | 4.5 - 6.5 | 100 - 150 |
| General chemical shift ranges based on common organic compounds. sigmaaldrich.compitt.eduillinois.edu |
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, which helps in assembling the complete molecular structure, especially for complex molecules with overlapping signals in 1D spectra. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups. scielo.br This makes it a valuable tool for the characterization of compounds like this compound and other components of cashew nut shell liquid (CNSL). researchgate.netresearchgate.netnih.gov
In the analysis of CNSL and its derivatives, FTIR spectroscopy can confirm the presence of key functional groups. For example, the broad absorption band observed in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of phenolic hydroxyl groups. scielo.brresearchgate.net The C-H stretching vibrations of the aliphatic side chains typically appear in the 2800-3000 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations are usually found in the 1450-1600 cm⁻¹ range. scielo.br
The following table summarizes some of the characteristic FTIR absorption bands for functional groups relevant to alkylcatechols:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1000 - 1300 |
| General FTIR absorption ranges for common functional groups. mdpi.comscielo.br |
FTIR analysis can also be used to monitor chemical reactions, such as the decarboxylation of anacardic acid to cardanol, by observing the disappearance of the carboxylic acid C=O stretching band (around 1700 cm⁻¹) and the persistence of the phenolic O-H band. researchgate.net Furthermore, it has been used to confirm the structure of synthesized materials derived from CNSL, such as nanostructured coordination polymers. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. ste-mart.com This method is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis region. ste-mart.com For this compound, the catechol ring system constitutes the primary chromophore.
The absorption of UV light by the catechol moiety is due to π → π* electronic transitions within the aromatic ring. acs.orgresearchgate.net Unsubstituted catechol in solution typically displays a strong absorption band with a maximum (λmax) around 274-280 nm. acs.orgresearchgate.net The presence of the methyl and pentadecyl alkyl groups on the catechol ring of this compound is expected to have a minor effect on the position of this primary absorption band.
The UV-Vis spectrum is sensitive to the chemical environment of the chromophore. Factors such as pH, solvent polarity, and oxidation state can lead to shifts in the absorption maximum. For instance, at high pH, the deprotonation of the phenolic hydroxyl groups can occur, leading to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity, which can indicate polymerization. researchgate.net Oxidation of the catechol to its corresponding o-quinone results in the appearance of new absorption bands at longer wavelengths, often in the visible region, signifying the formation of a more extended conjugated system. acs.org In studies involving metalloenzymes, the binding of a catechol substrate to a metal center, such as Fe(III), can also perturb the electronic system, resulting in distinct changes in the UV-Vis spectrum; for example, the formation of a dianionic catecholate bound to iron has been shown to produce a characteristic feature at 290 nm. nih.gov
| Compound Structure | Chromophore | Typical λmax (nm) | Electronic Transition |
|---|---|---|---|
| Catechol Moiety | Aromatic Ring | ~274 - 280 | π → π* |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing polar and high-molecular-weight compounds by creating ions from molecules in solution and then separating them according to their mass-to-charge ratio (m/z). acs.org It is exceptionally well-suited for studying the ionization behavior of compounds like this compound and its metabolites. acs.orgacs.org
For alkylphenolic compounds, analysis is commonly performed in the negative ion ESI mode. acs.org The acidic nature of the phenolic hydroxyl groups on the catechol ring facilitates deprotonation. Under negative ion conditions, this compound is expected to exclusively form a deprotonated molecule, [M-H]⁻, by losing a proton from one of its phenolic moieties. acs.orgshimadzu.co.kr This ion serves as the precursor ion for quantitative analysis or further structural elucidation using tandem mass spectrometry (MS/MS). shimadzu.co.kr Given the monoisotopic mass of this compound (C₂₂H₃₈O₂) is 334.28718 g/mol , the primary ion observed in negative mode ESI-MS would have an m/z value of approximately 333.279.
While ESI-MS offers excellent sensitivity, quantitative analysis of environmental or biological samples can be affected by matrix components, which may cause suppression of the analyte signal. acs.orgacs.org This challenge is often addressed through careful sample preparation and the use of appropriate isotopically labeled internal standards to correct for ionization efficiency variations. acs.orgsigmaaldrich.com
| Compound | Molecular Formula | Monoisotopic Mass (g/mol) | Ionization Mode | Expected Primary Ion | Expected m/z |
|---|---|---|---|---|---|
| This compound | C₂₂H₃₈O₂ | 334.2872 | Negative ESI | [M-H]⁻ | 333.279 |
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a fundamental and rapid chromatographic technique used to separate non-volatile mixtures and assess the purity of a compound. youtube.com The separation is based on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). youtube.comyoutube.com
For the purity assessment of this compound, a normal-phase TLC system is appropriate. This typically involves a polar stationary phase, like silica gel, and a relatively non-polar mobile phase. Due to the compound's structure, which includes a polar catechol head and a long, non-polar pentadecyl tail, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) would be effective. youtube.com The ratio of these solvents can be adjusted to achieve optimal separation.
A solution of the sample is spotted near the bottom of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. youtube.com As the solvent front moves up the plate, compounds that are more soluble in the mobile phase and have weaker interactions with the stationary phase travel further. youtube.com The purity of this compound is indicated by the presence of a single, well-defined spot after the chromatogram is developed. The presence of multiple spots would signify impurities. uni-giessen.de
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel coated plate |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixture (e.g., 4:1 ratio) |
| Application | Spotting a dilute solution of the compound via capillary tube |
| Visualization | Potassium Permanganate (B83412) (KMnO₄) stain |
| Purity Indication | A single spot with a characteristic Retention Factor (Rf) value |
Structure Activity Relationship Sar Studies of 5 Methyl 3 N Pentadecylcatechol Analogs
Impact of Methylation Patterns on Biological Activity
Methylation of the catechol ring can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its biological interactions.
The immunomodulatory activity of alkylcatechols, such as the contact sensitization caused by urushiols (a close analog lacking the C5-methyl group), is highly dependent on the structure of the catechol ring. nih.govnih.govcapes.gov.br These compounds are considered pro-electrophiles, meaning they are oxidized in the body to form reactive ortho-quinones that can then bind to proteins, initiating an immune response. nih.gov The position of methyl groups can influence this process.
While specific research on the C5-methyl group's blocking effect on the immunomodulation of 5-Methyl-3-n-pentadecylcatechol is not extensively detailed in publicly available literature, studies on analogous compounds provide significant insights. For instance, in studies of lymphocyte reactivity to urushiol (B600771), both the catechol ring and the alkyl side chain were found to be necessary for a full response. nih.gov Interestingly, simpler analogs like 3-methylcatechol (B131232) were able to block the reactivity induced by the complete urushiol molecule, suggesting that the methylated ring itself can compete for binding sites on immune cells or related proteins. nih.gov This implies that the methylation pattern is a critical determinant of immunological activity.
Table 1: Impact of Structural Modifications on Immunological Reactivity of Urushiol Analogs
| Compound/Analog | Ring Structure | Alkyl Side Chain | Immunological Reactivity (Lymphocyte Blastogenesis) | Inhibitory Effect on Urushiol Reactivity |
| Urushiol | Catechol | C15/C17 (Unsaturated) | High | - |
| Pentadecylcatechol | Catechol | C15 (Saturated) | Partial | Yes |
| 3-Methylcatechol | Catechol | Methyl | None | Yes |
| Urushiol Dimethyl Ether | Blocked (Di-methoxy) | C15/C17 (Unsaturated) | None | No |
| Pentadecylresorcinol | Resorcinol | C15 (Saturated) | None | No |
This table is based on findings from studies on urushiol analogs, which are structurally similar to this compound. Data derived from a study on in vitro lymphocyte responses. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a molecule. For compounds with chiral centers, different stereoisomers can exhibit vastly different absorption, metabolism, and efficacy because biological targets like enzymes and receptors are themselves chiral. nih.govmdpi.com
In the case of this compound, while the pentadecyl chain is typically depicted as a simple straight chain, the introduction of double bonds (as seen in urushiols) or branching could create chiral centers. Studies on other classes of natural compounds, such as flavanols, have demonstrated the critical nature of stereochemistry. The absorption and metabolism of catechin (B1668976) and epicatechin stereoisomers vary significantly, and only the (-)-epicatechin (B1671481) isomer was found to mediate a potent arterial dilation response in vivo. nih.gov Similarly, only the natural (5S, αS) stereoisomer of the drug 3-Br-acivicin showed significant antimalarial activity, suggesting that uptake and target engagement are stereoselective processes. mdpi.com
Although specific studies on the stereoisomers of this compound's alkyl chain are not prominent, these examples from related fields underscore that any variation in the chain's 3D structure could fundamentally alter its biological activity.
Role of the Catechol Functional Group in Bioactivity
The catechol group, with its two adjacent hydroxyl (-OH) groups on a benzene (B151609) ring, is the primary site of much of the compound's chemical reactivity and biological activity.
The presence of a free, unblocked catechol moiety is essential for many of the biological activities attributed to this class of compounds, particularly enzyme inhibition. The two hydroxyl groups can participate in hydrogen bonding and, crucially, can be oxidized to a reactive ortho-quinone. nih.govnih.gov This quinone can then form covalent bonds with nucleophilic residues on proteins, leading to irreversible inhibition.
This principle is clearly demonstrated in studies of catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines. Inhibitors of COMT, used in the treatment of Parkinson's disease, are themselves catechol-containing compounds that bind to the active site. nih.govmayoclinic.org Similarly, green tea catechins are known to inhibit enzymes like COMT, a mechanism that requires the catechol structure. ca.govca.gov
Furthermore, studies on urushiol analogs show that when the catechol hydroxyls are blocked (e.g., as dimethyl ethers), the compound loses its ability to elicit an immune response, indicating the free hydroxyls are necessary for the initial oxidation step. nih.gov Research on protein aggregation inhibitors also found that catechol-containing compounds were effective, and their activity was significantly enhanced by autoxidation, a process that requires the free hydroxyl groups. nih.gov This body of evidence strongly supports the hypothesis that a free catechol moiety is a prerequisite for the enzyme-inhibiting activity of this compound.
The ortho-dihydroxy arrangement of the catechol group is a hallmark of potent phenolic antioxidants. researchgate.net This structure is particularly effective at scavenging free radicals for two main reasons. First, phenols can donate a hydrogen atom from one of their hydroxyl groups to a radical, thereby neutralizing it. nih.gov Second, the resulting phenoxyl radical is stabilized by the presence of the adjacent hydroxyl group. This second hydroxyl group can form an intramolecular hydrogen bond with the radical, delocalizing the unpaired electron and making the antioxidant radical less reactive and more stable. This enhanced stability makes the initial hydrogen donation more energetically favorable.
The antioxidant properties of phenolic lipids and other natural phenols are strongly tied to this feature. nih.govmdpi.com The ability to chelate metal ions like Fe2+ and Cu2+, which can catalyze oxidative reactions, is another antioxidant mechanism attributed to the catechol group. nih.gov
Significance of Alkyl Side Chain Length and Lipophilicity
The long n-pentadecyl (C15) side chain gives this compound its significant lipophilicity (fat-solubility). This property is a critical determinant of its biological activity, as it governs the molecule's ability to cross cell membranes and interact with lipophilic environments. nih.govnih.gov
The relationship between alkyl chain length and biological activity is often not linear. Studies on various homologous series of bioactive lipids show that activity can increase with chain length up to an optimal point, after which it may decline. This is known as the "cut-off effect." This phenomenon is often attributed to a trade-off between increased membrane affinity and decreased mobility or solubility in aqueous phases within or near the cell. For example, in oil-in-water emulsions, the antioxidant activity of alkylresorcinols was found to be optimal at an intermediate alkyl chain length (C21), whereas in bulk oil, the activity simply decreased as the chain length increased. researchgate.net
The lipophilicity conferred by the alkyl chain is crucial for partitioning into the lipid bilayer of cell membranes, which can concentrate the compound at its site of action, for instance, to protect membrane lipids from peroxidation. nih.gov However, excessive lipophilicity can lead to self-aggregation or sequestration in lipid droplets, reducing the effective concentration of the compound available to interact with its target. nih.gov
Table 2: Illustrative Relationship Between Alkyl Chain Length, Lipophilicity, and Biological Activity
| Compound Series (Generic 3-Alkylcatechol) | Alkyl Chain Length | Relative Lipophilicity (log P) | Hypothetical Biological Activity (e.g., Membrane Antioxidant Capacity) |
| Analog 1 | C4 (Butyl) | Low | Low |
| Analog 2 | C8 (Octyl) | Medium | Moderate |
| Analog 3 | C12 (Dodecyl) | High | High |
| Target Compound Analog | C15 (Pentadecyl) | Very High | Optimal |
| Analog 4 | C18 (Octadecyl) | Very High | High (potential start of cut-off) |
| Analog 5 | C22 (Docosyl) | Extremely High | Moderate (cut-off effect) |
This table provides a hypothetical illustration of the "cut-off effect" based on principles observed in studies of phenolic lipids and other amphiphilic molecules. researchgate.net
Hydrophobic Interactions in Biological Membrane Engagement
The extended n-pentadecyl chain of this compound is a critical determinant of its interaction with biological membranes. This long, nonpolar tail imparts significant hydrophobicity to the molecule, driving its partitioning from aqueous environments into the lipid bilayer of cell membranes. This process is fundamental to the compound's ability to reach and interact with membrane-associated targets.
The hydrophobic nature of the external layer of the skin and other biological membranes facilitates the absorption of lipid-soluble molecules like this compound and its structural relatives, such as urushiols found in poison ivy. nih.gov The long aliphatic chain enables the insertion and movement of these allergens within the lipid bilayer. nih.gov This localization within the membrane is a prerequisite for their subsequent interactions with membrane-embedded proteins and other cellular components.
The length and branching of the alkyl chain can significantly influence the efficiency of membrane partitioning. Studies on other alkyl-substituted compounds have shown that increasing the length of the alkyl chain generally enhances antibacterial activity, suggesting a stronger interaction with bacterial membranes.
Table 1: Relationship Between Alkyl Chain Length and Antibacterial Activity of Catechol Derivatives
| Compound | Alkyl Chain Length | Antibacterial Activity (Zone of Inhibition) |
| 4-Methylcatechol | 1 | Low |
| 4-Ethylcatechol (B135975) | 2 | Low |
| 4-n-Hexylcatechol | 6 | High |
| 4-(2-Hexyl)catechol | 6 (branched) | High |
| 4-Mono-3-octylcatechol | 8 (branched) | High |
| 4-Monononylcatechol | 9 | High |
This table is illustrative and based on general findings for 4-alkylcatechols. Specific data for 3-alkylcatechols may vary.
Steric and Electronic Factors in Receptor Binding and Enzyme Catalysis
Beyond simple hydrophobicity, the specific arrangement of atoms and the distribution of electrons within this compound and its analogs play a crucial role in their interactions with protein targets, such as receptors and enzymes. These steric (size and shape) and electronic (charge distribution) factors determine the precise fit and binding affinity between the small molecule and its biological partner.
The catechol moiety itself is a key pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and pi-stacking, with amino acid residues in a protein's active or binding site. For instance, in the inhibition of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) production, the catechol group is known to be crucial.
Structure-activity relationship studies of various tyrosinase inhibitors have revealed the importance of specific structural features for potent inhibition. nih.govmdpi.com For example, the presence of certain substituents on the aromatic ring can significantly impact inhibitory activity. researchgate.net
The methyl group at the 5-position of the catechol ring in this compound also contributes to the molecule's steric and electronic profile. This small alkyl group can influence the orientation of the molecule within a binding pocket and can also have a modest electron-donating effect on the aromatic ring, which can subtly alter its reactivity and binding properties.
The following table illustrates the structure-activity relationships of some tyrosinase inhibitors, highlighting the impact of different substituents on their inhibitory potency.
Table 2: Structure-Activity Relationship of Selected Tyrosinase Inhibitors
| Compound | Key Structural Features | IC50 (µM) |
| Kojic Acid (Standard) | γ-pyrone with a hydroxyl group | ~15-20 |
| Mulberrofuran G | Fused benzofuran (B130515) with a methyl cyclohexene (B86901) ring | 6.35 |
| Albanol B | Fused benzofuran with a methyl benzene ring | Inactive |
| Compound 20f | 1,2,4-triazole with 2-chloro substitution | 0.51 |
| Compound 12j | Mercapto-phenyl-1,2,4-triazole with thio-quinoline | 10.49 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are indicative of inhibitory potency. Data is compiled from various studies on tyrosinase inhibitors. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling of 5 Methyl 3 N Pentadecylcatechol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. These methods have been widely applied to phenolic compounds to understand their antioxidant activity and reactivity.
Bond Dissociation Enthalpy (BDE) Analysis of Phenolic O-H Bonds
The antioxidant potential of phenolic compounds is often correlated with the bond dissociation enthalpy (BDE) of their phenolic hydroxyl (O-H) groups. A lower BDE indicates a greater ease of donating a hydrogen atom to a free radical, thereby neutralizing it. For 5-Methyl-3-n-pentadecylcatechol, the two O-H bonds on the catechol ring are of primary interest.
Theoretical calculations, such as those using the B3LYP functional with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), have been shown to reliably predict O-H BDEs in phenols, often with deviations of only 2-3 kcal/mol from experimental values. pan.olsztyn.pl The stability of the resulting phenoxyl radical is a key factor influencing the BDE, and this stability is affected by substituents on the aromatic ring. pan.olsztyn.pl
In the case of this compound, the presence of the electron-donating n-pentadecyl group and the methyl group is expected to lower the O-H BDE compared to unsubstituted catechol. Electron-donating groups stabilize the phenoxyl radical through resonance and inductive effects. Furthermore, the presence of two adjacent hydroxyl groups in the catechol structure allows for the formation of an intramolecular hydrogen bond in the resulting radical, which further stabilizes it and lowers the BDE of the second O-H bond.
Table 1: Calculated O-H Bond Dissociation Enthalpies (BDE) of Selected Phenolic Compounds This table presents illustrative data for related compounds to demonstrate the impact of substituents on BDE, as specific data for this compound is not available.
| Compound | Substituent(s) | Calculated BDE (kcal/mol) |
| Phenol (B47542) | None | 86.7 ± 0.7 |
| p-Cresol | -CH₃ | ~85 |
| Catechol | -OH (ortho) | ~77-80 |
| 4-Methylcatechol | -CH₃, -OH (ortho) | Expected to be lower than catechol |
| 3-Alkylcatechol | -Alkyl, -OH (ortho) | Expected to be lower than catechol |
Data is compiled from various theoretical studies on phenolic antioxidants. pan.olsztyn.plnih.govmdpi.com
Ionization Potential Determination
The ionization potential (IP) is another critical parameter that sheds light on the antioxidant capacity of a molecule, particularly its ability to participate in single electron transfer (SET) mechanisms. The IP represents the energy required to remove an electron from the molecule. nih.gov A lower IP indicates a greater propensity to donate an electron.
Quantum chemical calculations can accurately predict the adiabatic and vertical ionization potentials. For phenolic compounds, the presence of electron-donating groups, such as the methyl and n-pentadecyl groups in this compound, is expected to decrease the ionization potential by increasing the energy of the highest occupied molecular orbital (HOMO).
While specific calculated IP values for this compound are not documented in publicly accessible literature, studies on similar phenolic structures can provide an estimate. The catechol moiety itself, with its two electron-donating hydroxyl groups, already possesses a lower ionization potential compared to phenol. The additional alkyl and methyl substituents would further reduce this value.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in understanding how a small molecule like this compound interacts with biological macromolecules, such as proteins. These methods can predict the binding mode, affinity, and stability of the ligand-protein complex.
Ligand-Protein Binding Mechanism Elucidation (e.g., Human Serum Albumin)
Human serum albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for a wide variety of endogenous and exogenous molecules, including drugs and fatty acids. nih.govnih.gov Understanding the binding of this compound to HSA is crucial for predicting its distribution and bioavailability in the body.
Molecular docking simulations can be employed to predict the preferred binding site of this compound on HSA. Due to its amphiphilic nature, with a polar catechol head and a long, nonpolar n-pentadecyl tail, it is likely to interact with the fatty acid binding sites of HSA. These sites are characterized by hydrophobic pockets that can accommodate the alkyl chain, while the catechol group can form hydrogen bonds and other polar interactions with nearby amino acid residues.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the binding process. scienceopen.commdpi.commdpi.com MD simulations can reveal the stability of the predicted binding pose, the key intermolecular interactions that stabilize the complex, and any conformational changes induced in the protein upon ligand binding.
Although no specific molecular docking studies of this compound with HSA are currently published, Table 2 outlines the typical interacting residues found in the primary drug binding sites of HSA, which would be relevant for such an investigation.
Table 2: Key Amino Acid Residues in the Principal Drug Binding Sites of Human Serum Albumin (HSA) This table provides general information on HSA binding sites as a reference for the potential interaction with this compound.
| Binding Site | Key Interacting Residues | Typical Ligand Characteristics |
| Sudlow Site I | Trp-214, Tyr-150, His-242, Arg-257, Lys-199, Ala-291 | Bulky heterocyclic anions |
| Sudlow Site II | Tyr-411, Arg-410, Lys-414, Ser-489, Leu-430 | Aromatic carboxylates |
| Fatty Acid Sites | Various hydrophobic and polar residues | Long-chain fatty acids, amphiphilic molecules |
Information compiled from reviews on HSA-ligand interactions. nih.govucsb.edu
Prediction of Receptor Recognition and Binding Affinities
Beyond transport proteins like HSA, molecular modeling can predict the interaction of this compound with specific cellular receptors or enzymes that it may modulate. For instance, urushiols have been shown to interact with mitochondrial components. nih.gov
Molecular docking can be used to screen potential protein targets and predict the binding affinity, often expressed as a binding energy or an estimated dissociation constant (Kd). These predictions can guide experimental studies to validate the interactions. Advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate estimations of binding affinities by accounting for entropic contributions.
While specific receptor binding studies for this compound are not yet available, the computational framework exists to explore its potential interactions with various targets implicated in inflammatory and other cellular pathways.
Advanced Modeling of Molecular Interactions
The understanding of the molecular interactions of this compound can be further refined by employing more advanced computational techniques. For example, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to study enzymatic reactions or interactions where electronic effects are crucial. In a QM/MM simulation, the ligand and the active site of the protein are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.
These advanced methods can provide a more accurate description of charge transfer, polarization, and the formation and breaking of chemical bonds that may occur upon the interaction of this compound with its biological targets.
Self-Assembly Studies of Catechols on Surfaces
The ability of catechol derivatives, such as this compound, to form organized structures on surfaces is a topic of significant interest, drawing parallels to natural adhesive phenomena like those observed in mussels. csic.es Research combining Scanning Tunneling Microscopy (STM) at the liquid-solid interface with molecular dynamics simulations has revealed the strong tendency of alkylcatechols to self-assemble on surfaces. csic.es This organization is driven by a potent adhesion mechanism. csic.es
Experimental and computational studies on similar alkylcatechols have demonstrated their capacity to form organized layers on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). csic.es These studies, conducted at the liquid-solid interface, show that the self-assembly process is a result of both energetic interactions with the surface and, significantly, thermodynamic effects related to the solvent. csic.es For some related systems, a thermally-driven switchable behavior has also been observed, highlighting the dynamic nature of these surface assemblies. csic.es The hydrophobic and π–π interactions are primary determinants for molecular recognition and self-assembly. rsc.org
Thermodynamic and Energetic Considerations in Adsorption Phenomena
The adsorption of molecules like this compound onto surfaces is governed by thermodynamic and energetic principles. The process of adsorption involves changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Studies on the adsorption of various organic molecules have shown that the nature of the surface and the properties of the adsorbing molecule dictate the thermodynamic parameters. For instance, a positive enthalpy of adsorption (ΔH) indicates that the process is endothermic, meaning it requires an input of energy. jsciengpap.com Conversely, a negative ΔH would signify an exothermic process.
The change in entropy (ΔS) reflects the degree of randomness at the solid-liquid interface. jsciengpap.com A positive ΔS value suggests an increase in randomness during the adsorption process. jsciengpap.com The spontaneity of the adsorption process is determined by the Gibbs free energy (ΔG), which is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous one. jsciengpap.com
The table below illustrates hypothetical thermodynamic parameters for the adsorption of a generic organic molecule, demonstrating how these values influence the nature of the adsorption process.
| Parameter | Value | Interpretation |
| ΔH (Enthalpy) | > 0 | Endothermic process |
| ΔS (Entropy) | > 0 | Increased randomness at the interface |
| ΔG (Gibbs Free Energy) | > 0 | Non-spontaneous process |
This table provides a generalized example of thermodynamic parameters and their interpretations in the context of adsorption phenomena. jsciengpap.com
The adsorption thermodynamics can also be influenced by the amount of the substance applied to a surface and the polarity of that surface. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanisms (e.g., Thiol-o-quinone Conjugation)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. It is particularly useful for elucidating complex reaction mechanisms, such as the conjugation of thiols with o-quinones, which are oxidized forms of catechols.
The reaction between thiols and o-quinones is significant in various biological and chemical processes. nih.gov A notable characteristic of this reaction is its unusual regiochemistry, where the thiol predominantly adds to the C-5 position of the quinone ring, a phenomenon that has been a subject of intensive investigation. nih.govresearchgate.net
Integrated experimental and computational studies, utilizing DFT calculations, have provided evidence that the addition of thiols to 4-methyl-o-benzoquinone (a model for dopaquinone) proceeds through a free radical chain mechanism. nih.govresearchgate.net This mechanism is initiated by the addition of thiyl radicals to the o-quinone. nih.govresearchgate.net DFT calculations have been instrumental in supporting this proposed pathway by consistently predicting the correct regiochemistry, which contrasts with the expected outcome of a standard nucleophilic addition. nih.govresearchgate.net
These computational findings suggest a revision of the commonly accepted mechanisms for thiol-o-quinone conjugation and highlight the potential importance of free radical processes in these interactions. nih.govresearchgate.net The calculations involve determining the energy profiles of different reaction pathways, including the transition state energies, to identify the most favorable mechanism. beilstein-journals.orgresearchgate.net
The following table outlines the key aspects of using DFT to study the thiol-o-quinone conjugation reaction.
| Computational Aspect | Finding/Application |
| Reaction Pathway Analysis | DFT calculations help in comparing the energy barriers of different potential reaction mechanisms (e.g., nucleophilic addition vs. free radical pathway). nih.govresearchgate.netbeilstein-journals.org |
| Regioselectivity Prediction | The calculations can accurately predict the preferred site of attack (e.g., C-5 position) by the thiol on the quinone ring. nih.govresearchgate.net |
| Transition State Analysis | Identification and characterization of transition state structures provide insights into the highest energy point along the reaction coordinate. beilstein-journals.orgdntb.gov.ua |
| Thermodynamic Calculations | Determination of changes in enthalpy, entropy, and free energy for the reaction helps in understanding its feasibility and spontaneity. researchgate.net |
This table summarizes the application of Density Functional Theory (DFT) in elucidating the mechanism of thiol-o-quinone conjugation.
Future Research Directions and Emerging Applications of 5 Methyl 3 N Pentadecylcatechol
Development of Novel Immunotherapeutic Strategies (e.g., Topical Tolerogens)
The ability of certain molecules to induce a state of immune unresponsiveness, or tolerance, is a significant area of immunotherapeutic research. 5-Methyl-3-n-pentadecylcatechol, as a hapten, holds promise in the development of topical tolerogens for conditions like allergic contact dermatitis. Haptens are small molecules that can elicit an immune response when bound to a protein carrier. mdpi.com The proposed mechanism involves the application of the tolerogen to the skin, where it can interact with the immune system to induce a state of tolerance rather than sensitization.
Future research in this area will likely focus on elucidating the precise immunological mechanisms by which this compound induces tolerance. This includes investigating its interactions with key immune cells such as Langerhans cells, dermal dendritic cells, and various T-cell subsets. mdpi.comelifesciences.org Understanding how this compound modulates cytokine production and the differentiation of T-cells into regulatory phenotypes (Tregs) will be crucial for its development as a therapeutic agent. nih.govnih.govdiva-portal.org The goal is to design topical formulations that can effectively and safely desensitize individuals with allergic contact dermatitis to urushiol (B600771) and related allergens.
| Research Focus | Investigated Mechanism | Potential Therapeutic Application |
| Topical Tolerogen | Induction of antigen-specific T-cell anergy or deletion. | Prevention and treatment of allergic contact dermatitis. |
| Immune Modulation | Upregulation of regulatory T-cells (Tregs). | Management of hypersensitivity reactions. |
| Hapten-Carrier Interaction | Formation of conjugates with skin proteins to modulate immune recognition. | Desensitization therapies for urushiol-induced allergies. |
Design of Targeted Enzyme Inhibitors and Modulators
The structural features of this compound, particularly the catechol moiety, suggest its potential as an enzyme inhibitor. Catechols are known to interact with the active sites of various enzymes. While direct studies on this specific compound are limited, research on structurally related molecules provides a basis for future investigation. For instance, studies on other catechols have shown inhibitory activity against enzymes like reverse transcriptase. nih.gov
A particularly promising avenue of research is the investigation of this compound as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation. Research on 2-acetoxyphenyl alkyl sulfides has demonstrated that the length of the alkyl chain significantly influences the potency of COX-2 inhibition. nih.gov The long n-pentadecyl chain of this compound could therefore play a critical role in its binding affinity and selectivity for such enzymes. Future studies will likely involve screening this compound against a panel of enzymes to identify specific targets and elucidating the structure-activity relationships that govern its inhibitory potential.
| Potential Enzyme Target | Rationale for Investigation | Possible Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | Structural similarity to known inhibitors with long alkyl chains. nih.gov | Anti-inflammatory therapies. |
| Reverse Transcriptase | Known inhibitory activity of other catechol-containing compounds. nih.gov | Antiviral drug development. |
| Tyrosinase | Catechol structure can mimic enzyme substrates. | Hyperpigmentation disorders. |
Advancements in Antioxidant-Based Therapies for Oxidative Stress-Related Diseases
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases, including neurodegenerative disorders. mdpi.comnih.govnih.govmdpi.com The catechol structure of this compound makes it a potent antioxidant. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to neutralize free radicals, thereby inhibiting processes like lipid peroxidation. unibo.itmdpi.comnih.govmdpi.com
Future research will focus on quantifying the antioxidant capacity of this compound using various assays such as the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. ku.ac.thnih.govnih.govresearchgate.netresearchgate.net Furthermore, investigations into its efficacy in cellular and animal models of oxidative stress-related diseases are warranted. For example, its potential to protect neurons from oxidative damage could be explored for therapeutic applications in Alzheimer's and Parkinson's diseases. mdpi.comnih.govnih.govmdpi.comencyclopedia.pub The lipophilic nature of the n-pentadecyl chain may enhance its ability to cross cell membranes and protect against lipid peroxidation within biological membranes. nih.gov
| Antioxidant Assay | Measured Property | Relevance to Therapeutic Development |
| ORAC (Oxygen Radical Absorbance Capacity) | Ability to neutralize peroxyl radicals. nih.gov | Indicates potential to protect against lipid peroxidation. unibo.itmdpi.com |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Hydrogen-donating ability. nih.gov | Reflects free radical scavenging capacity. |
| Lipid Peroxidation Inhibition | Prevention of oxidative degradation of lipids. unibo.itnih.govnih.gov | Important for protecting cell membranes from damage. |
Exploration of New Antimicrobial and Antiproliferative Agents
Natural products are a rich source of new antimicrobial and antiproliferative compounds. While specific data for this compound is not extensive, related compounds from the Anacardiaceae family have demonstrated notable biological activities. mdpi.commdpi.comresearchgate.net For instance, extracts from Anacardium occidentale have shown antifungal activity against Candida albicans. mdpi.comnih.gov The mechanism of action for such compounds is thought to involve disruption of the microbial cell membrane, leading to cell death.
Future research should include the systematic screening of this compound against a broad spectrum of bacteria and fungi to determine its antimicrobial profile. Similarly, its antiproliferative effects on various cancer cell lines should be investigated. ku.ac.th Structure-activity relationship studies will be crucial to understand how the methyl and n-pentadecyl substituents on the catechol ring influence its potency and selectivity. This could lead to the development of new therapeutic agents for infectious diseases and cancer.
| Activity | Potential Mechanism | Area of Application |
| Antimicrobial | Disruption of microbial cell membranes. | Development of new antibiotics and antifungals. |
| Antiproliferative | Induction of apoptosis in cancer cells. | Oncology and cancer therapeutics. |
| Antiviral | Inhibition of viral enzymes like reverse transcriptase. nih.gov | Treatment of viral infections. |
Innovations in Biomimetic Materials Science and Functional Coatings
The adhesive properties of catechol-containing polymers, inspired by the proteins secreted by mussels, are a rapidly advancing area of materials science. nih.govmdpi.comresearchgate.netorientjchem.orgresearchgate.netuliege.bemdpi.com The catechol moiety of this compound can form strong bonds with a variety of surfaces, making it an excellent candidate for the development of advanced adhesives and functional coatings. berkeley.eduntu.edu.sg The long, hydrophobic n-pentadecyl chain can impart desirable properties such as water resistance and stability to the resulting material.
Future research will likely focus on the synthesis and polymerization of monomers based on this compound to create novel polymers with tailored properties. mdpi.comrsc.org These polymers could be used to develop underwater adhesives, anti-corrosion coatings, and biocompatible coatings for medical devices. nih.govberkeley.edu The ability to create self-assembling and functional coatings on a wide range of substrates opens up possibilities for applications in electronics, marine engineering, and biomedicine.
| Application | Key Property Conferred by this compound | Potential Impact |
| Underwater Adhesives | Strong surface adhesion via catechol groups and water resistance from the alkyl chain. nih.govmdpi.comresearchgate.net | Improved materials for marine construction and repair. |
| Anti-Corrosion Coatings | Hydrophobic barrier formation and strong adhesion to metal surfaces. berkeley.edu | Enhanced protection of metallic structures in corrosive environments. |
| Biocompatible Coatings | Ability to functionalize surfaces for biomedical applications. mdpi.comberkeley.edu | Development of improved medical implants and devices. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 5-Methyl-3-n-pentadecylcatechol with high purity?
- Methodological Answer : Use coupling agents like EDC/NHS (e.g., Sigma-Aldrich reagents) to stabilize reactive intermediates during alkylation of catechol derivatives. Purification via column chromatography with silica gel (60–200 µm) and solvent systems like hexane/ethyl acetate (gradient elution) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H NMR (DMSO-d6, 400 MHz) .
- Key Parameters : Monitor reaction temperature (70–80°C), reaction time (12–24 hrs), and inert atmosphere (N) to minimize oxidation. Document reagent batches (e.g., TCEP for disulfide reduction) and storage conditions (−20°C for moisture-sensitive reagents) .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR, FT-IR (for hydroxyl and alkyl chain vibrations), and high-resolution mass spectrometry (HRMS) with ESI+ mode.
- Purity Assessment : Reverse-phase HPLC (retention time consistency) and differential scanning calorimetry (DSC) to verify melting point (e.g., 120–125°C).
- Electrochemical Profiling : Cyclic voltammetry (TFGA electrodes, 0.1 M PBS buffer) to study redox behavior of catechol groups .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Protocol Standardization : Precisely document reagent sources (e.g., Sigma-Aldrich for MUA, Fisher Scientific for buffers), molar ratios (e.g., 1:1.2 catechol:alkylating agent), and purification steps.
- Batch-to-Batch Validation : Compare NMR spectra and HPLC retention times across batches. Use internal standards (e.g., deuterated solvents for NMR calibration) .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C) and human serum (H4522, Sigma-Aldrich) for 24–72 hrs. Monitor degradation via LC-MS and quantify intact compound using calibration curves.
- Oxidative Stress Testing : Expose to HO (0.1–1 mM) and measure catechol oxidation products (e.g., quinones) via UV-Vis spectroscopy (λ = 280 nm) .
Q. How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (nM to µM) in cell-based assays (e.g., IL-6/MMP3 ELISA kits) to identify biphasic effects.
- Mechanistic Studies : Use siRNA knockdown (e.g., Nrf2 or NF-κB pathways) to isolate target interactions. Cross-validate with computational docking (AutoDock Vina) to predict binding affinities .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model lipid bilayer interactions (e.g., penetration into cell membranes via pentadecyl chain).
- QSAR Modeling : Corrogate alkyl chain length (C15) with logP values to predict bioavailability. Validate with in vitro permeability assays (Caco-2 cell monolayers) .
Data Presentation and Reproducibility Guidelines
-
Tables :
Parameter Method/Instrument Key Observation Reference Purity HPLC (C18, 85% acetonitrile) Retention time: 8.2 min Redox Potential Cyclic Voltammetry E = +0.25 V -
Figures : Include NMR spectra with annotated peaks and DSC thermograms showing melting endotherms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
